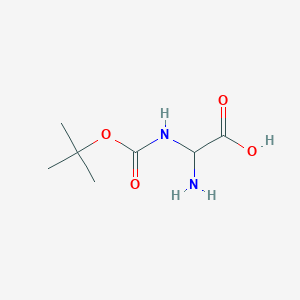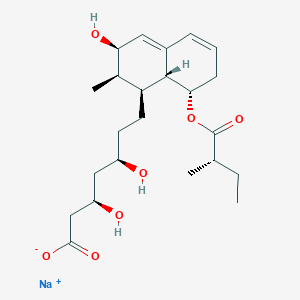![molecular formula C29H46O2 B019670 (1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104211-64-5](/img/structure/B19670.png)
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OH-Dmdh-D3 involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of OH-Dmdh-D3 typically involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply .
Chemical Reactions Analysis
Types of Reactions
OH-Dmdh-D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different hydroxylated derivatives.
Reduction: Reduction reactions can modify the double bonds in the structure.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions include various hydroxylated and dehydro derivatives of OH-Dmdh-D3, each with unique biological activities .
Scientific Research Applications
OH-Dmdh-D3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the effects of structural modifications on vitamin D analogs.
Biology: Investigated for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its potential in treating diseases related to vitamin D deficiency, such as osteoporosis and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and nutritional supplements .
Mechanism of Action
OH-Dmdh-D3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding, it modulates the transcription of genes involved in calcium and phosphate homeostasis, immune response, and cell proliferation. The molecular targets and pathways involved include the VDR, retinoid X receptor (RXR), and various signaling cascades .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1,25-dihydroxyvitamin D3 (calcitriol): The active form of vitamin D3.
20-hydroxyvitamin D3: A hydroxylated derivative with distinct biological properties.
22-hydroxyvitamin D3: Another hydroxylated analog with unique effects .
Uniqueness
OH-Dmdh-D3 is unique due to its specific structural modifications, which confer enhanced stability and distinct biological activities compared to other vitamin D analogs. These modifications make it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
104211-64-5 |
|---|---|
Molecular Formula |
C29H46O2 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
InChI Key |
NIKMORRDAXLLOU-YXJZIJINSA-N |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Isomeric SMILES |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
Canonical SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyms |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)






